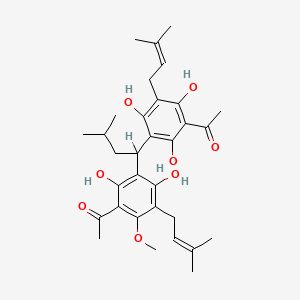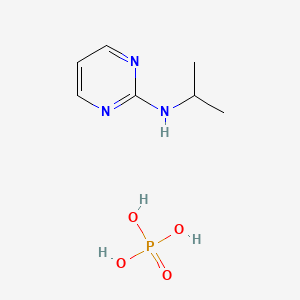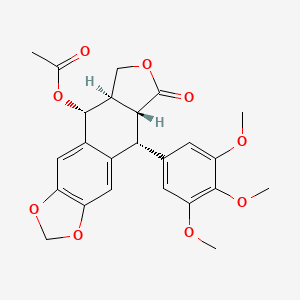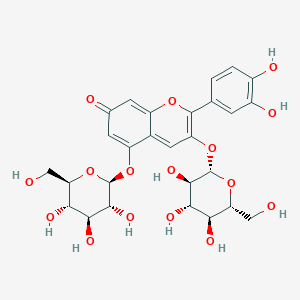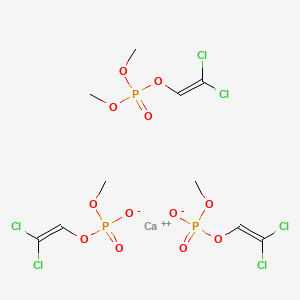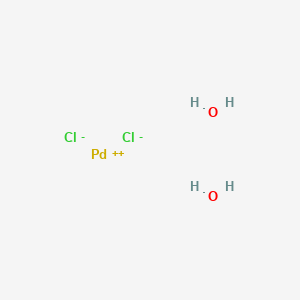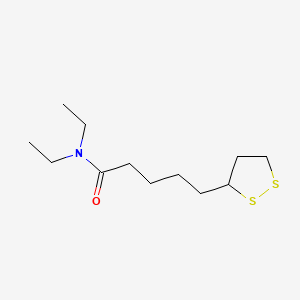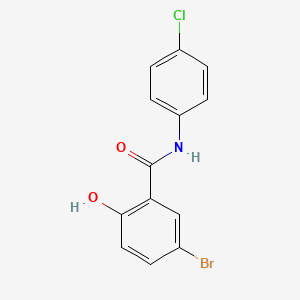
5-溴-4'-氯水杨酰苯胺
描述
5-Bromo-4’-chlorosalicylanilide is a member of benzamides . It has a molecular formula of C13H9BrClNO2 and a molecular weight of 326.57 g/mol . The IUPAC name for this compound is 5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide .
Molecular Structure Analysis
The compound’s structure includes a benzamide group . The InChI string representation isInChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) . The canonical SMILES representation is C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl . Physical And Chemical Properties Analysis
5-Bromo-4’-chlorosalicylanilide is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point range of 245.0 to 248.0 °C . It is almost transparent in hot acetone .科学研究应用
Cosmetics Analysis
5-Bromo-4’-chlorosalicylanilide is used in the cosmetics industry. A simultaneous analytical method was established for the determination of seven halogenated salicylanilides, including 5-bromo-4’-chlorosalicylanilide, in cosmetics by a high-performance liquid chromatography-fluorescence detector (HPLC-FLD) . The method exhibits uncomplicated operation, excellent linearity, high sensitivity, and superior reproducibility for the determination of halogenated salicylanilide residues in cosmetics .
Proteomics Research
5-Bromo-4’-chlorosalicylanilide is used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions. The compound could be used to study protein interactions, modifications, and expression levels.
Pharmaceutical Research
The compound is listed among pharmaceutical ingredients for research and experimental use . It could be used in the development of new drugs or therapies.
Antimicrobial Research
5-Bromo-4’-chlorosalicylanilide is also listed among antimicrobials for research and experimental use . It could be used to study its effects on various microorganisms and potentially develop new antimicrobial agents.
Antitumor Research
The compound is listed among antitumors for research and experimental use . It could be used in cancer research to study its potential antitumor effects.
Chemical Synthesis
5-Bromo-4’-chlorosalicylanilide could be used as a starting material or intermediate in chemical synthesis . Its unique structure could be useful in the synthesis of complex molecules.
属性
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSGXIBYUQJHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190256 | |
| Record name | Bromosalicylchloranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3679-64-9 | |
| Record name | Bromosalicylchloranilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromosalicylchloranilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorosalicylanilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salifungin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromosalicylchloranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4'-chlorosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLOROSALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK715PWMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any known allergic reactions associated with 5-Bromo-4'-chlorosalicylanilide?
A2: Yes, 5-Bromo-4'-chlorosalicylanilide has been identified as a potential photoallergen. [] This means exposure to sunlight after application can trigger allergic reactions in sensitive individuals. [] Studies have reported cases of both localized and generalized photoallergic reactions to Multifungin. []
Q2: Is there any evidence of cross-reactivity with other compounds?
A3: Research suggests that individuals sensitive to 5-Bromo-4'-chlorosalicylanilide might experience cross-sensitization with tribromosalicylanilide. [] This implies that exposure to one compound could lead to allergic reactions upon contact with the other. []
Q3: How is 5-Bromo-4'-chlorosalicylanilide detected and quantified in products?
A4: Several analytical techniques can be employed to identify and measure 5-Bromo-4'-chlorosalicylanilide in various matrices. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method used for this purpose. [] Additionally, a more sensitive and selective approach involving solid-phase extraction coupled with ultra-performance liquid chromatography tandem mass spectrometry (SPE-UPLC-MS/MS) has also been developed. [] These techniques enable researchers to accurately determine the presence and concentration of 5-Bromo-4'-chlorosalicylanilide in complex mixtures like cosmetics. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)

